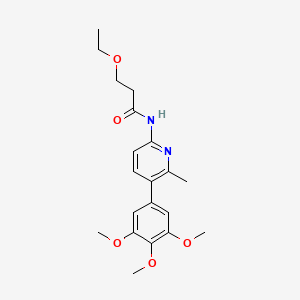![molecular formula C16H29NO6 B13845891 [2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including hydroxyl, carbonyl, and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate typically involves multi-step organic reactions. One common method involves the esterification of a hydroxyl-containing precursor with acetic anhydride under acidic conditions. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Applications De Recherche Scientifique
[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has similar functional groups and is used as a photo-initiator in polymer synthesis.
4-Hydroxy-2-quinolones: These compounds share the hydroxyl and carbonyl groups and are known for their antibacterial and antifungal properties.
Uniqueness
What sets [2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C16H29NO6 |
|---|---|
Poids moléculaire |
331.40 g/mol |
Nom IUPAC |
[2-hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate |
InChI |
InChI=1S/C16H29NO6/c1-10(2)8-12(17-14(20)23-15(4,5)6)13(19)16(7,21)9-22-11(3)18/h10,12,21H,8-9H2,1-7H3,(H,17,20) |
Clé InChI |
MZNFRQBTKFDYBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)C(C)(COC(=O)C)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)

![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)

![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)




